molecular formula C13H20N2 B2656818 [(2R)-1-benzylpiperidin-2-yl]methanamine CAS No. 139004-95-8

[(2R)-1-benzylpiperidin-2-yl]methanamine

Cat. No.: B2656818
CAS No.: 139004-95-8
M. Wt: 204.317
InChI Key: DKWRQRNCULDABS-CYBMUJFWSA-N
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Description

[(2R)-1-benzylpiperidin-2-yl]methanamine is a chemical compound with the molecular formula C13H20N2 and a molecular weight of 204.32 g/mol It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a benzyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-1-benzylpiperidin-2-yl]methanamine typically involves the reaction of piperidine derivatives with benzyl halides under basic conditions. One common method is the reductive amination of 1-benzylpiperidin-2-one with an appropriate amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride . The reaction is usually carried out in an organic solvent such as methanol or ethanol at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[(2R)-1-benzylpiperidin-2-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: N-oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

[(2R)-1-benzylpiperidin-2-yl]methanamine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of [(2R)-1-benzylpiperidin-2-yl]methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity are essential to understand its pharmacological effects .

Comparison with Similar Compounds

[(2R)-1-benzylpiperidin-2-yl]methanamine can be compared with other piperidine derivatives, such as:

    1-benzylpiperidine: Lacks the methanamine group, resulting in different chemical properties and biological activities.

    2-benzylpiperidine: Similar structure but with the benzyl group attached to a different position on the piperidine ring.

    N-benzylpiperidine: Features a benzyl group attached directly to the nitrogen atom, differing in its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

[(2R)-1-benzylpiperidin-2-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c14-10-13-8-4-5-9-15(13)11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11,14H2/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKWRQRNCULDABS-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CN)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN([C@H](C1)CN)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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